molecular formula C19H18N2O4 B15087340 N-(3-[2-Furyl]acryloyl)-L-tryptophan methyl ester

N-(3-[2-Furyl]acryloyl)-L-tryptophan methyl ester

Katalognummer: B15087340
Molekulargewicht: 338.4 g/mol
InChI-Schlüssel: ZZVGGCCUMFTDHV-CMDGGOBGSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(3-[2-Furyl]acryloyl)-L-tryptophan methyl ester is a synthetic compound that has garnered interest in various scientific fields due to its unique chemical structure and properties This compound is characterized by the presence of a furyl group attached to an acrylate moiety, which is further linked to an L-tryptophan methyl ester

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-[2-Furyl]acryloyl)-L-tryptophan methyl ester typically involves the following steps:

    Preparation of 3-(2-Furyl)acryloyl Chloride: This intermediate is synthesized by reacting furfural with acryloyl chloride in the presence of a base such as triethylamine.

    Coupling with L-Tryptophan Methyl Ester: The 3-(2-Furyl)acryloyl chloride is then reacted with L-tryptophan methyl ester in an organic solvent like dichloromethane, using a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the desired ester bond.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using continuous flow reactors for better control, and employing purification techniques like recrystallization or chromatography to obtain high-purity product.

Analyse Chemischer Reaktionen

Types of Reactions

N-(3-[2-Furyl]acryloyl)-L-tryptophan methyl ester can undergo various chemical reactions, including:

    Oxidation: The furyl group can be oxidized to form furan derivatives.

    Reduction: The acrylate moiety can be reduced to form saturated esters.

    Substitution: The ester group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Nucleophiles such as amines or alcohols can react with the ester group in the presence of a base like sodium hydroxide (NaOH).

Major Products

    Oxidation: Furan derivatives with various functional groups.

    Reduction: Saturated esters of L-tryptophan.

    Substitution: Amides or alcohol derivatives of L-tryptophan.

Wissenschaftliche Forschungsanwendungen

N-(3-[2-Furyl]acryloyl)-L-tryptophan methyl ester has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential interactions with biological macromolecules and its role in enzyme inhibition studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials and as a precursor for various chemical products.

Wirkmechanismus

The mechanism of action of N-(3-[2-Furyl]acryloyl)-L-tryptophan methyl ester involves its interaction with specific molecular targets. The furyl and acrylate groups can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The L-tryptophan moiety may also interact with receptors or transporters, influencing cellular pathways and biological responses.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • N-(3-[2-Furyl]acryloyl)-L-leucine methyl ester
  • N-(3-[2-Furyl]acryloyl)-L-phenylalanine methyl ester
  • N-(3-[2-Furyl]acryloyl)-L-glycine methyl ester

Uniqueness

N-(3-[2-Furyl]acryloyl)-L-tryptophan methyl ester is unique due to the presence of the L-tryptophan moiety, which imparts specific biological activity and potential therapeutic applications. Compared to similar compounds, it may exhibit distinct reactivity and interactions with biological targets, making it a valuable compound for research and development.

Eigenschaften

Molekularformel

C19H18N2O4

Molekulargewicht

338.4 g/mol

IUPAC-Name

methyl 2-[[(E)-3-(furan-2-yl)prop-2-enoyl]amino]-3-(1H-indol-3-yl)propanoate

InChI

InChI=1S/C19H18N2O4/c1-24-19(23)17(21-18(22)9-8-14-5-4-10-25-14)11-13-12-20-16-7-3-2-6-15(13)16/h2-10,12,17,20H,11H2,1H3,(H,21,22)/b9-8+

InChI-Schlüssel

ZZVGGCCUMFTDHV-CMDGGOBGSA-N

Isomerische SMILES

COC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)/C=C/C3=CC=CO3

Kanonische SMILES

COC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C=CC3=CC=CO3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.